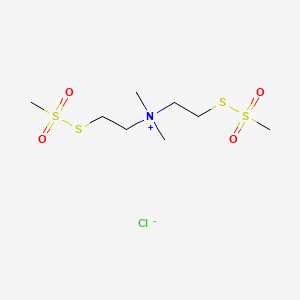
Bis-(2-methanethiosulfonatoethyl)dimethylammonium Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis-(2-methanethiosulfonatoethyl)dimethylammonium Chloride is a chemical compound with the molecular formula C8H20ClNO4S4 and a molecular weight of 357.97 . It is primarily used in proteomics research as a cross-linker . This compound is known for its charged impermeable methanethiosulfonate cross-linker properties, making it valuable in various scientific applications .
Preparation Methods
The synthesis of Bis-(2-methanethiosulfonatoethyl)dimethylammonium Chloride involves the reaction of dimethylaminoethanol with methanethiosulfonate reagents under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve large-scale reactors and purification processes to ensure the compound’s purity and consistency .
Chemical Reactions Analysis
Bis-(2-methanethiosulfonatoethyl)dimethylammonium Chloride undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used . For example, oxidation may yield sulfonic acid derivatives, while reduction can lead to the formation of thiol compounds .
Scientific Research Applications
Bis-(2-methanethiosulfonatoethyl)dimethylammonium Chloride has a wide range of scientific research applications. In chemistry, it is used as a cross-linker to study protein-protein interactions and protein structure . In biology, it helps in the identification and characterization of protein complexes . In medicine, this compound is utilized in drug development and delivery systems . Additionally, it has industrial applications in the production of specialized materials and coatings .
Mechanism of Action
The mechanism of action of Bis-(2-methanethiosulfonatoethyl)dimethylammonium Chloride involves its ability to form covalent bonds with target molecules . The methanethiosulfonate groups react with thiol groups on proteins, leading to the formation of stable cross-links . This cross-linking process helps in stabilizing protein structures and studying their interactions . The molecular targets and pathways involved include various proteins and enzymes that contain reactive thiol groups .
Comparison with Similar Compounds
Bis-(2-methanethiosulfonatoethyl)dimethylammonium Chloride is unique compared to other similar compounds due to its specific cross-linking properties and charged impermeable nature . Similar compounds include Bis-(2-hydroxyethyl)dimethylammonium Chloride and other methanethiosulfonate derivatives . this compound stands out for its ability to form stable cross-links under various conditions, making it highly valuable in proteomics research .
Properties
Molecular Formula |
C8H20ClNO4S4 |
|---|---|
Molecular Weight |
358.0 g/mol |
IUPAC Name |
dimethyl-bis(2-methylsulfonylsulfanylethyl)azanium;chloride |
InChI |
InChI=1S/C8H20NO4S4.ClH/c1-9(2,5-7-14-16(3,10)11)6-8-15-17(4,12)13;/h5-8H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
BFRGHQCAWQJKFE-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(CCSS(=O)(=O)C)CCSS(=O)(=O)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















